d-KLA Peptide
Description
The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH is a synthetic peptide composed of 14 residues with alternating D-lysine (D-Lys), D-leucine (D-Leu), and D-alanine (D-Ala). Its unique features include:
- All-D configuration: Unlike naturally occurring L-amino acids, this peptide is protease-resistant, enhancing its stability in biological environments .
- High lysine content: With six lysine residues, the peptide may exhibit strong electrostatic interactions with negatively charged targets (e.g., cell membranes or enzymes) .
Properties
Molecular Formula |
C72H138N20O15 |
|---|---|
Molecular Weight |
1524.0 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |
InChI Key |
HJGYUFLSCLNDHT-PHLURGDWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
Resin Selection and Initial Loading
The synthesis begins with a 2-chlorotrityl chloride resin or Wang resin , chosen for its compatibility with Fmoc chemistry and high loading capacity (0.3–0.8 mmol/g). The first D-amino acid (typically D-Lys) is loaded onto the resin via its C-terminal carboxyl group, protected by an Fmoc group. For example:
Iterative Deprotection and Coupling Cycles
Each cycle involves:
- Fmoc Removal : Treatment with 20–25% piperidine in DMF (2 × 10–20 min) to expose the α-amino group.
- Amino Acid Activation : D-amino acids (e.g., D-Leu, D-Ala) are activated using HATU or DIC/OxymaPure in DMF.
- Coupling : Activated amino acids are added sequentially, with reaction times ranging from 30 minutes to 2 hours, monitored by Kaiser or chloranil tests.
Table 1: Representative Coupling Conditions for D-Amino Acids
| Amino Acid | Activator | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| D-Lys(Boc) | HATU/DIPEA | DMF | 120 | 95 |
| D-Leu | DIC/Oxyma | DMF | 90 | 92 |
| D-Ala | DIC/HOBt | DMF | 60 | 89 |
Side-Chain Deprotection and Cleavage
After sequence completion, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA) , water , and scavengers (e.g., triisopropylsilane, ethanedithiol) to remove side-chain protections (e.g., Boc from Lys) and release the peptide. Typical conditions:
Racemization Suppression Strategies
D-amino acids are inherently resistant to enzymatic degradation but require stringent control during synthesis to prevent epimerization. Key methods include:
- Low-Temperature Coupling : Reactions conducted at 0–4°C reduce base-catalyzed racemization.
- Pseudoproline Dipeptides : Incorporating D-Thr or D-Ser derivatives minimizes aggregation-induced side reactions.
- Coupling Reagent Optimization : DIC/OxymaPure systems show superior racemization suppression compared to HOBt-based activators.
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using a C18 column with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA). For example:
Challenges and Solutions in Long D-Peptide Synthesis
Aggregation Mitigation
The repetitive Lys-Leu-Ala sequence predisposes the peptide to β-sheet aggregation, reducing coupling efficiency. Strategies include:
Chemical Reactions Analysis
Types of Reactions
The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the lysine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
Drug Delivery Systems
Cyclic peptides like H-D-Lys-D-Leu-D-Ala have shown promise in drug delivery systems due to their ability to form stable structures that can encapsulate therapeutic agents.
- Nanotube Formation : Research indicates that cyclic peptide nanotubes can be engineered to improve the delivery of drugs. These structures can encapsulate hydrophobic drugs and facilitate their transport across biological membranes, enhancing bioavailability and therapeutic efficacy .
- Targeted Delivery : The specific amino acid sequence allows for modifications that can enhance targeting capabilities to specific cells or tissues, increasing the precision of drug delivery systems .
Antimicrobial Properties
Cyclic peptides are known for their antimicrobial properties, making them potential candidates for developing new antibiotics.
- Mechanism of Action : Studies have demonstrated that cyclic peptides can disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- Biocidal Activity : The design of cyclic d,l-α-peptides has shown significant biocidal activity against various pathogens, indicating their potential as a new class of antimicrobial agents .
Biochemical Studies
The compound serves as a valuable tool in biochemical research, particularly in studying peptide interactions and transport mechanisms.
- Transport Mechanisms : Research involving cyclic peptide nanotubes has provided insights into ion transport mechanisms across membranes. For instance, studies have explored the transport properties of sodium and potassium ions through these nanotubes, contributing to our understanding of cellular ion homeostasis .
- Peptide Interaction Studies : The unique structure of H-D-Lys-D-Leu-D-Ala allows researchers to investigate how peptides interact with cellular receptors and other biomolecules, aiding in the development of peptide-based therapeutics .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of H-D-Lys-D-Leu-D-Ala in various contexts:
Mechanism of Action
The mechanism of action of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH depends on its specific application. In a biological context, the peptide may interact with cellular receptors or enzymes, influencing signaling pathways and cellular functions. The D-form amino acids may confer resistance to enzymatic degradation, enhancing the peptide’s stability and efficacy.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of the target peptide with structurally or functionally related compounds:
Key Findings from Comparative Analysis
Protease Resistance: The target peptide’s all-D configuration confers superior stability compared to L-amino acid peptides like LKP and MAK, which are vulnerable to enzymatic degradation .
Mechanistic Divergence : Unlike (DIPP-L-Leu)₂-L-Lys-OCH₃, which relies on phosphorylation for apoptosis induction, the target peptide’s activity may stem from lysine-mediated membrane interactions or charge-based enzyme binding .
Structural Flexibility: The repetitive Lys-Leu-Ala motif could promote helical or extended conformations, though D-amino acids often disrupt canonical secondary structures. This contrasts with LKP’s rigid binding to ACE via hydrogen bonds and hydrophobic pockets .
Biological Activity
H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH is a synthetic peptide composed of a sequence of D-amino acids. This unique configuration enhances its stability and resistance to enzymatic degradation, making it particularly valuable in therapeutic applications. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.
Structure and Properties
The compound is characterized by a specific sequence of D-amino acids, which contributes to its stability and biological activity. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₁₄O₁₁ |
| Molecular Weight | 1,365.4 g/mol |
The presence of D-amino acids allows the peptide to resist degradation by proteolytic enzymes, which is a significant advantage in therapeutic contexts where prolonged activity is desired.
The biological activity of H-D-Lys-D-Leu-D-Ala and similar peptides generally involves binding to specific receptors or enzymes, which modulates their activity. This binding can influence various biochemical pathways, including:
- Signal Transduction: Activation or inhibition of signaling pathways.
- Enzyme Modulation: Alteration in enzyme activity, leading to changes in metabolic processes.
- Receptor Interaction: Binding to receptors that may trigger physiological responses.
Biological Activity
Research has shown that D-amino acids, including D-lysine (D-Lys), play significant roles in various biological processes. For instance, studies indicate that D-lysine can act as a chemotactic signal for certain bacteria, influencing their motility and behavior in response to environmental stimuli .
Case Studies
-
Chemotaxis in Vibrio cholerae:
- D-lysine was found to induce a repellent chemotactic response in Vibrio cholerae, suggesting its role as a signaling molecule that affects bacterial behavior .
- The study demonstrated that mutants lacking the ability to sense D-lysine exhibited altered motility patterns when exposed to this amino acid.
- Impact on Intestinal Microbiota:
Research Findings
Recent studies highlight the diverse biological activities associated with D-amino acids:
- NMDA Receptor Activation: D-amino acids like D-serine serve as co-agonists at NMDA receptors, playing critical roles in neurotransmission and neuroprotection .
- Antimicrobial Properties: D-amino acids may enhance the antibacterial properties of certain compounds by affecting bacterial growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
